Lipophilicity (XLogP) Comparison: Target Compound vs. Non-Fluorinated and Positional Isomer Analogs
The target compound exhibits a computed XLogP of 2.2, which is substantially higher than the non-fluorinated analog 6-chloro-7-ethyl-7H-purine (LogP 1.50, difference Δ = +0.70), and falls between the two positional isomers—lower than 6-chloro-9-ethyl-8-(trifluoromethyl)-9H-purine (LogP 2.34–2.52) but higher than the 7H-des-CF₃ analog . This intermediate lipophilicity is pharmacokinetically relevant: the 2-CF₃ group on the 7H-purine scaffold provides a balanced LogP that avoids the excessive lipophilicity (LogP > 2.3) associated with the 9-ethyl-8-CF₃ isomer, which can promote off-target binding and metabolic clearance, while still conferring sufficient membrane permeability that the non-fluorinated analog (LogP 1.50) may lack for intracellular target engagement [1].
| Evidence Dimension | Computed partition coefficient (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 2.2 |
| Comparator Or Baseline | 6-Chloro-7-ethyl-7H-purine: LogP 1.50 (Δ = −0.70); 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine: LogP 2.34–2.52 (Δ = +0.14 to +0.32) |
| Quantified Difference | ΔLogP = +0.70 vs. non-fluorinated analog; ΔLogP = −0.14 to −0.32 vs. 9-ethyl-8-CF₃ isomer |
| Conditions | Computed values from ChemSrc, Chem960, Leyan, and VulcanChem databases using standardized prediction algorithms |
Why This Matters
LogP values between 2.0 and 2.3 are within the optimal range for oral bioavailability and cellular permeability per Lipinski's Rule of Five, making this compound preferable to both the overly hydrophilic des-CF₃ analog (LogP 1.50) and the more lipophilic 9-ethyl-8-CF₃ positional isomer (LogP > 2.3) for lead optimization campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
